cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid
Overview
Description
“Cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid” is a dicarboxylic acid dianion arising from deprotonation of the carboxy groups of this compound . It is a major species at pH 7.3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6O6 . Its average mass is 198.12960 and its monoisotopic mass is 198.01644 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
“this compound” is involved in certain enzymatic reactions. For instance, it is known to be a substrate for the enzyme phthalate 4,5-cis-dihydrodiol dehydrogenase .Scientific Research Applications
Material Synthesis and Extraction
cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid is a monomer for the chemical synthesis of poly-para-phenylene, a material with excellent electrical properties. The extraction of this compound from fermentation using macroporous resin demonstrates significant potential, especially with polar NKA-II resin, achieving an extraction rate of 82.2%, superior to traditional methods using methylene chloride as a solvent (Ma Qixiang, 2004).
Medicinal Chemistry and Pharmacology
The compound is involved in the synthesis of enantiomerically pure compounds with the pentacyclic framework of vindoline, a precursor to the anticancer agents vinblastine and vincristine. This synthesis, spanning 17 steps, holds substantial importance in medicinal chemistry (L. V. White & M. Banwell, 2016).
Polymer and Plastic Production
The transformation of bio-based platform chemicals into aromatic dicarboxylic acids, like this compound and its derivatives, is critical for the sustainable development of the plastics industry. Utilizing a sustainable route for the production of phthalate and its hydrogenated derivative from bio-based malic acid and erythritol showcases a significant step towards environmentally friendly plastic materials (Rui Lu et al., 2018).
Properties
IUPAC Name |
(4R,5S)-4,5-dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,5-6,9-10H,(H,11,12)(H,13,14)/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRJRFDIILHFC-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(C1O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C[C@@H]([C@@H]1O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164430 | |
Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130073-64-2 | |
Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130073-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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